molecular formula C17H19N3O2S B14947751 N-cyclopentyl-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide

N-cyclopentyl-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B14947751
M. Wt: 329.4 g/mol
InChI Key: NNDLJUCSSZQYJV-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopentyl group, a phenyl group, and a dihydropyrimidinone moiety, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the dihydropyrimidinone core, followed by the introduction of the phenyl and cyclopentyl groups through various coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The phenyl and cyclopentyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be studied for its potential biological activities, including enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could offer specific advantages.

    Industry: The compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-cyclopentyl-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide include other dihydropyrimidinone derivatives, such as:

  • N-cyclopentyl-2-[(6-oxo-4-methyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide
  • N-cyclopentyl-2-[(6-oxo-4-ethyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenyl group, in particular, may enhance its binding affinity to certain targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H19N3O2S

Molecular Weight

329.4 g/mol

IUPAC Name

N-cyclopentyl-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H19N3O2S/c21-15-10-14(12-6-2-1-3-7-12)19-17(20-15)23-11-16(22)18-13-8-4-5-9-13/h1-3,6-7,10,13H,4-5,8-9,11H2,(H,18,22)(H,19,20,21)

InChI Key

NNDLJUCSSZQYJV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NC(=CC(=O)N2)C3=CC=CC=C3

Origin of Product

United States

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